molecular formula C11H11FN2O2 B2646385 N1-allyl-N2-(3-fluorophenyl)oxalamide CAS No. 882766-66-7

N1-allyl-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2646385
CAS No.: 882766-66-7
M. Wt: 222.219
InChI Key: UUMQCDJNVNJLIH-UHFFFAOYSA-N
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Description

N1-allyl-N2-(3-fluorophenyl)oxalamide is a chemical compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.21 g/mol . This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a fluorophenyl group attached to the oxalamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(3-fluorophenyl)oxalamide typically involves the reaction of allylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with oxalyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(3-fluorophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-allyl-N2-(3-fluorophenyl)oxalamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

N1-allyl-N2-(3-fluorophenyl)oxalamide can be compared with other similar compounds, such as:

    N1-allyl-N2-(4-fluorophenyl)oxalamide: Similar structure but with the fluorine atom at the para position.

    N1-allyl-N2-(3-chlorophenyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-allyl-N2-(3-methylphenyl)oxalamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom at the meta position, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMQCDJNVNJLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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